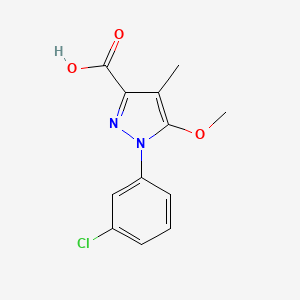
2,5-Dichloro-4,6-dimethylpyridin-3-amine
Descripción general
Descripción
2,5-Dichloro-4,6-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H8Cl2N2 . It has a molecular weight of 191.06 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 191.06 . The InChI code for this compound is 1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 , which provides a specific textual identifier for its molecular structure.Aplicaciones Científicas De Investigación
Polymerization Catalysts and Ligands
- A study demonstrated the use of 2,6-dimethylpyridine derivatives in living cationic polymerization, highlighting the critical role of steric crowding around the nitrogen atom in stabilizing growing carbocations, which is essential for achieving living polymerization processes. This finding emphasizes the significance of the structure of pyridine derivatives in polymer chemistry (Higashimura et al., 1989).
Amination Reactions
- Research on the amination of chloropyrimidines with n-alkylamines was conducted to understand the kinetics and optimize conditions for such reactions. This work provides insight into the reactivity of pyrimidine derivatives, which are closely related to the chemical behavior of 2,5-Dichloro-4,6-dimethylpyridin-3-amine (Brown & Lyall, 1964).
Catalysis and Ligand Efficiency
- A highly efficient aromatic amine ligand/Copper(I) chloride catalyst system was investigated for the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), showcasing the potential of aromatic amine ligands, including pyridine derivatives, in facilitating fast polymerization rates and influencing the production of specific polymers (Kisoo Kim et al., 2018).
Synthesis and Characterization of Complexes
- The synthesis and characterization of complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides were described, offering insights into the coordination chemistry and potential applications of pyridine derivatives in material science and catalysis (Ramakrishnan & Soundararajan, 1977).
Non-covalent Supramolecular Interactions
- The study of non-covalent supramolecular interactions in crystal structures involving pyridinium derivatives sheds light on the potential applications of these compounds in designing new materials with specific optical or electronic properties (Rawhi H. Al-Far & B. F. Ali, 2007).
Propiedades
IUPAC Name |
2,5-dichloro-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLVGUMOULOLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)


![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)
![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)







